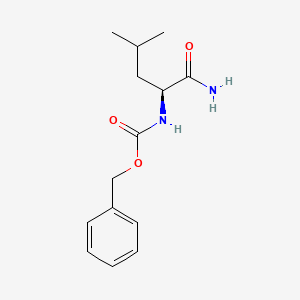
(S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate
Overview
Description
“(S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate” is a leucine derivative . It has a molecular formula of C11H22N2O3 . The compound is also known by other names such as “(S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate”, “BoC-L-leucine amide”, and "tert-butyl N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamate" .
Molecular Structure Analysis
The compound has a molecular weight of 230.30 g/mol . Its IUPAC name is "tert-butyl N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamate" . The InChI string and the canonical SMILES representation are also available .Physical And Chemical Properties Analysis
The compound has a molecular weight of 230.30 g/mol . It has a XLogP3 value of 1.3, indicating its partition coefficient between octanol and water . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It also has a topological polar surface area of 81.4 Ų .Scientific Research Applications
Antimitotic Agents
- Research Insights : Compounds like (S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate have shown significant activity in various biological systems, particularly in the context of antimitotic agents. The S-isomer has demonstrated more potency than its R-isomer counterpart in biological assays (Temple & Rener, 1992).
Enzyme Inhibition
- Research Insights : Carbamate derivatives, such as the one , have been actively explored for their inhibitory properties on enzymes like butyrylcholinesterase (BChE). These compounds have displayed significant inhibitory activities, surpassing even clinically used drugs in some cases. This suggests a potential application in diseases where enzyme inhibition is therapeutic (Magar et al., 2021).
Antitumor Applications
- Research Insights : Certain carbamate derivatives have shown promising results against various types of tumors, including lymphoid leukemia and melanotic melanoma. The effectiveness of these compounds is influenced by factors like the vehicle used for drug delivery and the route of administration (Atassi & Tagnon, 1975).
Sustainable Chemical Synthesis
- Research Insights : Advances in the synthesis of carbamates, including (S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate, have been made using eco-friendly methods. Mechanochemical techniques offer a sustainable approach to synthesizing these compounds, potentially reducing environmental impact and enhancing reactivity under mild conditions (Lanzillotto et al., 2015).
Spectroscopic and Electronic Properties
- Research Insights : Comprehensive studies have been conducted on the vibrational and electronic properties of carbamate molecules like Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate, which can provide insights into the physical and chemical characteristics of similar carbamate derivatives (Rao et al., 2016).
Agricultural Applications
- Research Insights : In agriculture, compounds such as Methyl-2-benzimidazole carbamate (a related compound) have been used in novel formulations for sustained release, offering potential benefits like enhanced efficiency, reduced environmental impact, and improved safety profiles (Campos et al., 2015).
properties
IUPAC Name |
benzyl N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(2)8-12(13(15)17)16-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H2,15,17)(H,16,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEYMGMOBIYUOV-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473234 | |
| Record name | N~2~-[(Benzyloxy)carbonyl]-L-leucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate | |
CAS RN |
4801-79-0 | |
| Record name | N~2~-[(Benzyloxy)carbonyl]-L-leucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



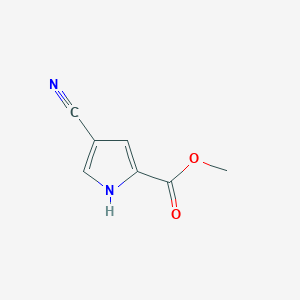
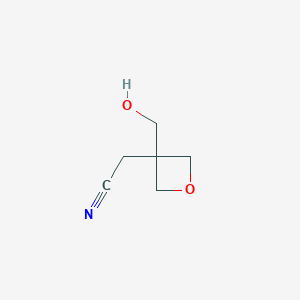
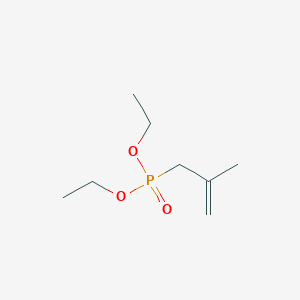
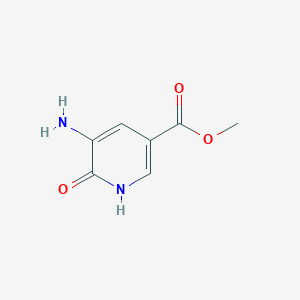
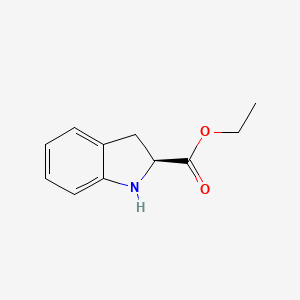
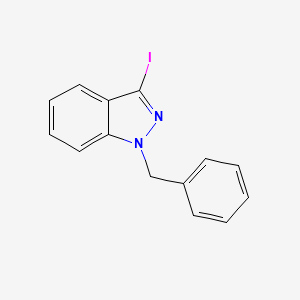
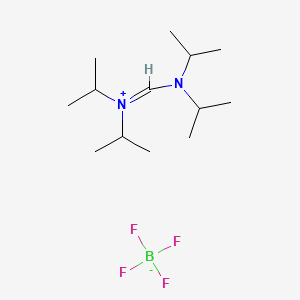
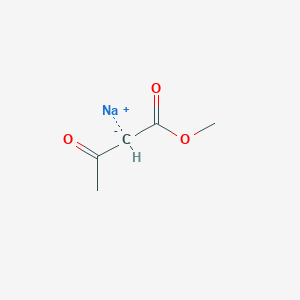
![Benzenamine, N,N-dimethyl-4-[2,2':6',2''-terpyridin]-4'-yl-](/img/structure/B1600205.png)
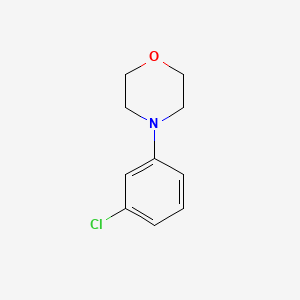
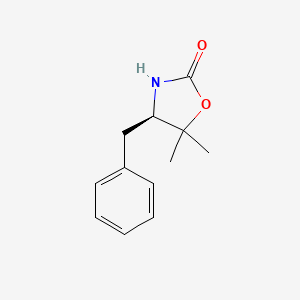
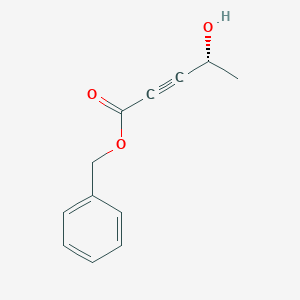
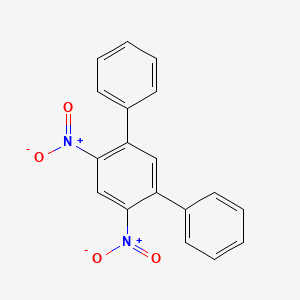
![7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol](/img/structure/B1600215.png)